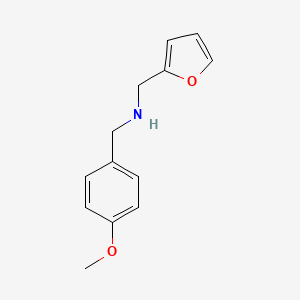
1-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethylideneamino)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a sulfonyl group, a furylmethylidene group, and a piperidinecarbohydrazide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorophenylsulfonyl chloride: This intermediate is synthesized by reacting 4-chlorobenzenesulfonyl chloride with a suitable base.
Formation of the hydrazide: The 4-chlorophenylsulfonyl chloride is then reacted with piperidine to form the corresponding sulfonyl hydrazide.
Condensation with furfural: The sulfonyl hydrazide is then condensed with furfural under acidic or basic conditions to form the final product, 1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The furylmethylidene group can be oxidized to form corresponding furyl carboxylic acids.
Reduction: The compound can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furyl carboxylic acids.
Reduction: Hydrazine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and hydrazide groups can form strong interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-(4-fluorophenyl)methylidene]-4-piperidinecarbohydrazide
- 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives
- N-acyl-α-amino acids bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety
Uniqueness
1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its furylmethylidene group, in particular, distinguishes it from other similar compounds and contributes to its unique properties .
Properties
Molecular Formula |
C17H18ClN3O4S |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethylideneamino)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H18ClN3O4S/c18-14-3-5-16(6-4-14)26(23,24)21-9-7-13(8-10-21)17(22)20-19-12-15-2-1-11-25-15/h1-6,11-13H,7-10H2,(H,20,22) |
InChI Key |
ARLYVCKEGOCWTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NN=CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1300343.png)
![4-[2-(4-Nitrophenoxy)ethyl]morpholine](/img/structure/B1300344.png)

